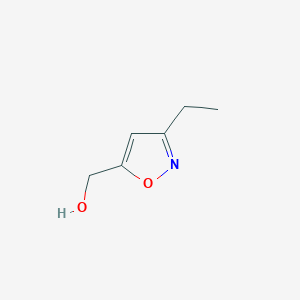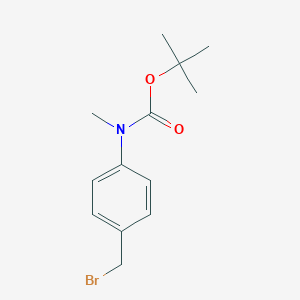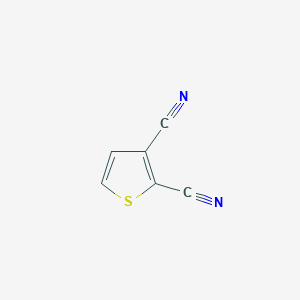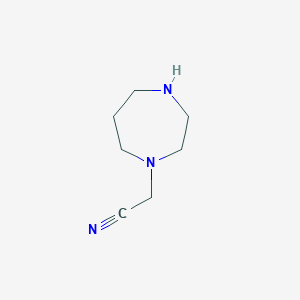
(3-Ethyl-1,2-oxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Ethyl-1,2-oxazol-5-yl)methanol” is a chemical compound with the molecular formula C6H9NO2. It has a molecular weight of 127.14 . This compound is a type of oxazole, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
Synthesis Analysis
The synthesis of oxazoline derivatives, which are similar to “(3-Ethyl-1,2-oxazol-5-yl)methanol”, has been extensively studied . The most common method for synthesizing these compounds is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular structure of “(3-Ethyl-1,2-oxazol-5-yl)methanol” consists of a five-membered oxazole ring with an ethyl group at the 3rd position and a methanol group at the 5th position .
Physical And Chemical Properties Analysis
“(3-Ethyl-1,2-oxazol-5-yl)methanol” is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.
Applications De Recherche Scientifique
Corrosion Inhibition
(3-Ethyl-1,2-oxazol-5-yl)methanol derivatives have been evaluated as corrosion inhibitors. Rahmani et al. (2018) studied oxazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium. Their study revealed that these compounds significantly reduce corrosion rates, suggesting that the inhibitive effect occurs through the adsorption of inhibitor molecules on the metal surface (Rahmani et al., 2018).
Antimicrobial Activity
Oxazole derivatives have been shown to possess antimicrobial activity. Balaswamy et al. (2012) synthesized various benzoxazole derivatives and screened them for antimicrobial properties. They found that these compounds exhibited notable antimicrobial activity, highlighting the pharmacological importance of benzoxazole derivatives (Balaswamy et al., 2012).
Catalysis
Oxazole compounds have been used in catalysis. Ozcubukcu et al. (2009) developed a tris(triazolyl)methanol-Cu(I) structure, a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst showed low loadings, short reaction times, and compatibility with free amino groups, making it a remarkable catalyst for CuAAC reactions (Ozcubukcu et al., 2009).
Synthesis of Novel Compounds
(3-Ethyl-1,2-oxazol-5-yl)methanol has been involved in the synthesis of novel compounds. Belkadi et al. (2006) reported the synthesis of oxadiazole and triazole derivatives as models for acyclic C-nucleosides, demonstrating the versatility of oxazole derivatives in synthesizing complex molecules (Belkadi et al., 2006).
Orientations Futures
Oxazole derivatives, including “(3-Ethyl-1,2-oxazol-5-yl)methanol”, have significant potential in various fields, especially in medicinal chemistry due to their wide spectrum of pharmacological activities . Future research may focus on developing new synthetic strategies and exploring their biological activities further .
Propriétés
IUPAC Name |
(3-ethyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-3-6(4-8)9-7-5/h3,8H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYXPHAQNCKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512618 |
Source


|
| Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-1,2-oxazol-5-yl)methanol | |
CAS RN |
14716-90-6 |
Source


|
| Record name | 3-Ethyl-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Ethyl-1,2-oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














